
Ethyl 2,6-dichloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions, a nitro group at the 3 position, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dichloro-3-nitrobenzoate typically involves multiple steps:
Nitration: The starting material, 2,6-dichlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3 position.
Esterification: The resulting 2,6-dichloro-3-nitrobenzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.
Major Products Formed
Reduction: Ethyl 2,6-dichloro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,6-dichloro-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2,6-dichloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-3-nitrobenzoate depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The chlorine atoms and ester group also contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitrobenzoate: Similar structure but lacks the chlorine substituents.
Ethyl 3-nitrobenzoate: Similar structure but lacks the chlorine substituents and has the nitro group at a different position.
2,6-Dichloro-3-nitrobenzoic acid: Similar structure but lacks the ester group.
Uniqueness
Ethyl 2,6-dichloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro substituents on the benzene ring, as well as the ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7Cl2NO4 |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-3-nitrobenzoate |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2H2,1H3 |
InChI Key |
SHBDHFAADUABST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)

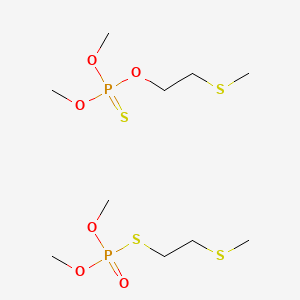

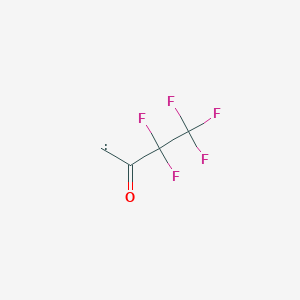
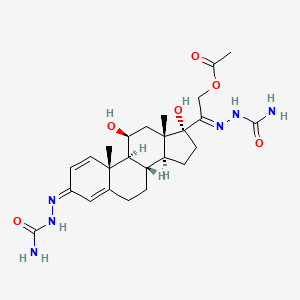
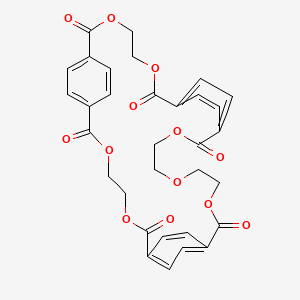
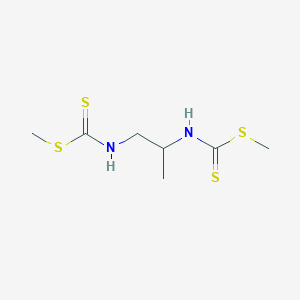


![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
